![molecular formula C15H15N3 B2921329 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine CAS No. 313524-30-0](/img/structure/B2921329.png)
4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine” is a chemical compound with the CAS Number: 313524-30-0 . Its molecular weight is 237.3 and its IUPAC name is 4-[2-(1H-benzimidazol-2-yl)ethyl]aniline .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2,(H,17,18) . This indicates that the compound has a benzimidazole ring attached to a phenyl ring via an ethyl bridge.Physical and Chemical Properties Analysis
The melting point of “this compound” is between 211-213 degrees Celsius . It’s a strong electron donor molecule .Scientific Research Applications
Synthesis of Novel Dyes
A study by Karcı and Demirçalı (2006) demonstrates the use of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, a derivative of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine, in synthesizing novel phenylazopyrimidone dyes. These dyes were analyzed for their absorption ability affected by pH and solvent variations, offering insights into applications in dyeing and pigments (Karcı & Demirçalı, 2006).
Luminescence in Copper Complexes
In 2012, a research by Bai and Sun explored the synthesis of copper complexes involving benzimidazole and oxadiazole moieties. These complexes exhibited green-emitting luminescent properties in solutions, suggesting potential applications in materials science, particularly in light-emitting devices (Bai & Sun, 2012).
Antimicrobial Activity
Krishnanjaneyulu et al. (2014) synthesized novel benzimidazole derivatives to investigate their antimicrobial properties. The study found significant activity against various strains of microorganisms, indicating the potential of benzimidazole-based compounds in developing new antimicrobial agents (Krishnanjaneyulu et al., 2014).
Application in Organic Light Emitting Diodes
Yoo et al. (2013) investigated a benzoimidazole-based material for use in organic light-emitting diodes (OLEDs). The material demonstrated properties conducive to efficient electron transport and effective hole-blocking, enhancing the performance of OLEDs (Yoo et al., 2013).
Polymer Synthesis
Butt et al. (2005) reported the synthesis of novel aromatic polyimides using benzimidazole derivatives. These polymers showed solubility in organic solvents and thermal stability, indicating their potential use in advanced material applications (Butt et al., 2005).
Selectivity and Potency in Pharmacology
Virtanen et al. (1988) examined medetomidine, a compound similar to this compound, for its selectivity and potency as an alpha 2-adrenoceptor agonist. The study revealed its high affinity and specificity for alpha 2-adrenoceptors, shedding light on its potential therapeutic applications (Virtanen et al., 1988).
Tunable LCST Phase Separation
Ueki et al. (2009) investigated the phase separation of azobenzene-containing polymers in an ionic liquid, influenced by photoisomerization. This research highlights the potential application of benzimidazole derivatives in smart materials responsive to light stimuli (Ueki et al., 2009).
Future Directions
The future directions for “4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine” could involve its use as an n-type dopant for C60 fullerene, which is an n-type semiconductor in organic and printed electronics . It could also be used as an air-stable n-type dopant in solution-processed n-channel organic thin film transistors (OTFTs) .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with various proteins and enzymes . They are considered bioisosteres of naturally occurring nucleotides and have been extensively utilized as drug scaffolds in medicinal chemistry .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The presence of different functional groups on the benzimidazole core structure can further enhance these bioactivities .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their wide-ranging biological activity .
Pharmacokinetics
The solubility of benzimidazole derivatives in established processing solvents and their general air stability suggest good bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, which suggests that they can induce various molecular and cellular changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine. For instance, it has been noted that benzimidazole derivatives are generally considered to be air stable . This suggests that they can maintain their efficacy and stability in a variety of environmental conditions.
Properties
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-6,8-9H,7,10,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQCBLDRUKMAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

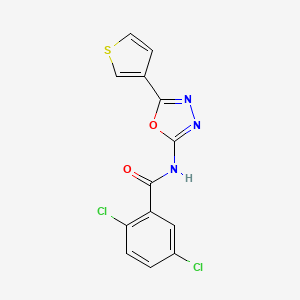
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2921250.png)
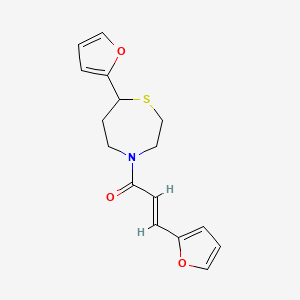
![N-(3-fluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2921255.png)
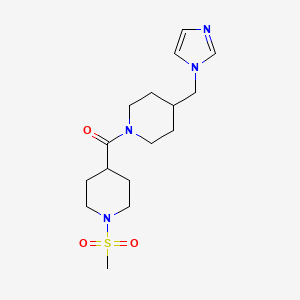
![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-ynamide](/img/structure/B2921258.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2921259.png)
![3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride](/img/structure/B2921260.png)
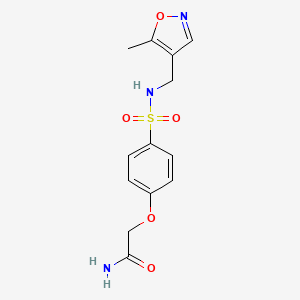
![N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide](/img/structure/B2921262.png)
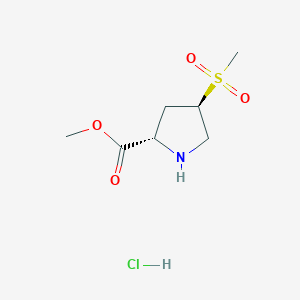
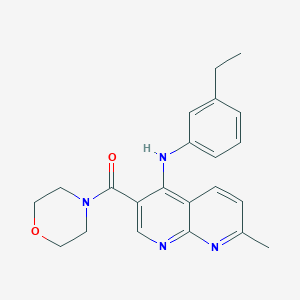
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2921269.png)
